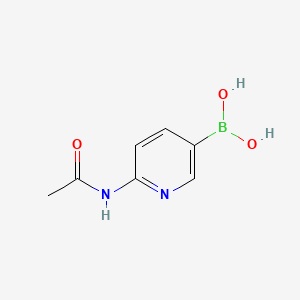

(6-Acetamidopyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-acetamidopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4,12-13H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNAHNBBRFXANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669787 | |

| Record name | (6-Acetamidopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-21-3 | |

| Record name | (6-Acetamidopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Acetamidopyridin-3-yl)boronic acid: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Acetamidopyridin-3-yl)boronic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its role as a versatile building block in the creation of novel therapeutic agents.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by an acetamido group at the 6-position and a boronic acid functional group at the 3-position. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 947533-21-3 | [1] |

| Molecular Formula | C₇H₉BN₂O₃ | [1] |

| Molecular Weight | 179.97 g/mol | [1] |

| Density | 1.3 g/cm³ | |

| Refractive Index | 1.554 | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | While specific data is unavailable, boronic acids generally exhibit low solubility in water, which can be increased by the addition of monosaccharides.[2] |

Synthesis and Experimental Protocols

A plausible synthetic route would involve the borylation of a 6-acetamido-3-halopyridine. Below is a generalized experimental protocol adapted from established methods for the synthesis of related pyridinylboronic acids.[3]

General Experimental Protocol: Miyaura Borylation for the Synthesis of this compound

Materials:

-

6-Acetamido-3-bromopyridine (or other suitable halide)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Dimethyl sulfoxide (DMSO) (for purification)

-

Water

-

Standard glassware for inert atmosphere reactions

-

Microwave reactor (optional, for accelerated reaction times)[4]

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine 6-acetamido-3-bromopyridine (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (2-3 equivalents).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (typically 2-5 mol%).

-

The reaction mixture is then heated. Conventional heating can be performed at 80-100 °C for several hours. Alternatively, microwave irradiation at a higher temperature (e.g., 120-160 °C) can significantly reduce the reaction time.[4][5]

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product, the pinacol ester of this compound, can be purified by column chromatography on silica gel.

-

Hydrolysis of the pinacol ester to the final boronic acid can be achieved by treatment with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by neutralization.

-

The final product, this compound, can be further purified by recrystallization or preparative HPLC.

Diagram 1: General Workflow for Miyaura Borylation

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes.[6][7] This property makes them potent and selective enzyme inhibitors.

This compound , as a member of this class, holds significant promise for the development of novel therapeutics. Its pyridine core is a common scaffold in many approved drugs, and the acetamido and boronic acid functionalities offer opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Enzyme Inhibition

The primary application of boronic acids in drug discovery is as enzyme inhibitors. The boron atom in the boronic acid acts as an electrophile that is attacked by a nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme.[6][8]

Potential Enzyme Targets:

-

Proteasomes: Dipeptidyl boronic acids like bortezomib are highly effective proteasome inhibitors used in cancer therapy.[8][9] The pyridinyl scaffold of this compound could be elaborated to target the proteasome.

-

Serine Proteases: This broad class of enzymes is involved in various physiological processes, and their dysregulation is implicated in numerous diseases. Boronic acids have been successfully developed as inhibitors of serine proteases.

-

Beta-Lactamases: The emergence of antibiotic resistance is a major global health threat. Boronic acids have shown potent inhibitory activity against bacterial beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics.[10]

Diagram 2: Mechanism of Serine Protease Inhibition by a Boronic Acid

Caption: Covalent inhibition of a serine protease by a boronic acid derivative.

Suzuki-Miyaura Cross-Coupling

Beyond its direct biological activity, this compound is a valuable building block in synthetic chemistry. It can be readily employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl structures, which are common motifs in many pharmaceuticals.[11][12] This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine ring of the boronic acid and another aryl or heteroaryl halide.

Diagram 3: Suzuki-Miyaura Cross-Coupling Reaction

Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

While specific spectroscopic data for this compound is not publicly available in the reviewed literature, general characteristics for similar compounds can be inferred. Commercial suppliers may provide compound-specific data such as NMR and mass spectra upon request.[13]

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons, the acetyl methyl protons, and the amide proton. The boronic acid protons are often broad and may exchange with solvent.

-

¹³C NMR: The carbon NMR spectrum would provide signals for all the carbon atoms in the molecule, including the pyridine ring carbons, the acetyl methyl and carbonyl carbons.

-

¹¹B NMR: Boron-11 NMR is a powerful technique for characterizing boronic acids and their derivatives, providing information about the coordination state of the boron atom.[14][15]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential for application in drug discovery and development. Its utility as both a versatile synthetic building block in Suzuki-Miyaura cross-coupling reactions and as a potential enzyme inhibitor makes it an attractive scaffold for the design of novel therapeutic agents. Further research to fully characterize its physicochemical properties, biological activity, and to develop optimized synthetic protocols is warranted and will undoubtedly expand its applications in medicinal chemistry.

References

- 1. Proteasome inhibitor - Wikipedia [en.wikipedia.org]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]

- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1449216-27-6|(2-Acetamidopyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of (6-Acetamidopyridin-3-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Acetamidopyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, commencing from commercially available precursors. Detailed experimental protocols for the key synthetic steps are presented, along with a summary of expected quantitative data based on analogous reactions. A logical workflow diagram is included to visually represent the synthesis pathway.

Introduction

Pyridine-based boronic acids are a pivotal class of reagents in modern organic synthesis. Their utility in palladium-catalyzed cross-coupling reactions allows for the formation of carbon-carbon bonds with a high degree of specificity and functional group tolerance. The title compound, this compound, incorporates an acetamido group which can modulate the electronic properties of the pyridine ring and participate in hydrogen bonding interactions, making it a desirable fragment in the design of pharmacologically active molecules. This guide details a robust and high-yielding synthetic route to this important intermediate.

Primary Synthesis Pathway

The most common and efficient synthesis of this compound involves a two-step process starting from 2-amino-5-bromopyridine. The first step is the acetylation of the amino group, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid moiety, typically as a pinacol ester. The final step involves the hydrolysis of the pinacol ester to yield the desired boronic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of analogous acetamidopyridine boronic acid pinacol esters as described in the literature, which can be used to estimate the expected outcomes for the synthesis of the 6-acetamido isomer.[1]

| Starting Material | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-(5-bromopyridin-2-yl)acetamide | 2-Acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Dioxane | 100 | 18-24 | 89.1 |

| N-(5-bromopyridin-3-yl)acetamide | 3-Acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Dioxane | 100 | 18-24 | 92.1 |

Experimental Protocols

Step 1: Synthesis of N-(5-bromopyridin-2-yl)acetamide

This procedure outlines the acetylation of 2-amino-5-bromopyridine.

Materials:

-

2-Amino-5-bromopyridine

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-amino-5-bromopyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield N-(5-bromopyridin-2-yl)acetamide as a solid.

Step 2: Synthesis of 2-Acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This protocol describes the Miyaura borylation of N-(5-bromopyridin-2-yl)acetamide.[1]

Materials:

-

N-(5-bromopyridin-2-yl)acetamide (from Step 1)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Heating mantle with temperature control

-

Standard reflux apparatus

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-(5-bromopyridin-2-yl)acetamide (1.0 eq), bis(pinacolato)diboron (1.0 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.01-0.03 eq) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the celite pad with additional dioxane or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-Acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Step 3: Hydrolysis to this compound

This general procedure outlines the deprotection of the pinacol ester.

Materials:

-

2-Acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (from Step 2)

-

Aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH)

-

Organic solvent (e.g., diethyl ether, ethyl acetate)

-

pH paper or pH meter

Procedure:

-

Dissolve the boronic acid pinacol ester in a suitable organic solvent.

-

Add an aqueous solution of acid or base.

-

Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, separate the aqueous layer.

-

Carefully adjust the pH of the aqueous layer to precipitate the boronic acid. The isoelectric point will need to be determined empirically.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound. Note that boronic acids can be susceptible to dehydration to form boroxines and should be stored under appropriate conditions.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and high-yielding route to this compound. The experimental protocols are based on established and scalable chemical transformations. This valuable building block can be readily prepared in a standard laboratory setting, facilitating its use in various drug discovery and development programs. Careful execution of the described procedures and appropriate purification techniques are crucial for obtaining the final product in high purity.

References

An In-depth Technical Guide to (6-Acetamidopyridin-3-yl)boronic acid: A Potent ENPP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Acetamidopyridin-3-yl)boronic acid is a specialized pyridinylboronic acid derivative that has emerged as a significant tool in biomedical research, particularly in the field of immunology and oncology. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and its critical role as an inhibitor of Ectonucleotide Pyrophosphatatase/Phosphodiesterase 1 (ENPP1). Detailed experimental protocols for its synthesis and for assays related to its biological activity are presented, alongside an exploration of the ENPP1 signaling pathway. This document aims to serve as a core resource for researchers engaged in the study of the cGAS-STING pathway and the development of novel therapeutics targeting ENPP1.

Chemical Identifiers and Physicochemical Properties

This compound is a stable, solid compound. Its key identifiers and properties are summarized below for easy reference.

| Identifier | Value | Reference |

| CAS Number | 947533-21-3 | [1] |

| Molecular Formula | C₇H₉BN₂O₃ | |

| Molecular Weight | 179.97 g/mol | |

| IUPAC Name | (6-acetamido-3-pyridinyl)boronic acid | |

| Synonyms | N-(5-(dihydroxyboranyl)pyridin-2-yl)acetamide |

Note: Further quantitative data such as melting point, solubility, and pKa would require experimental determination.

Synthesis of this compound

Experimental Protocol: Plausible Synthesis via Miyaura Borylation

This protocol outlines the synthesis starting from a suitable brominated precursor, N-(5-bromopyridin-2-yl)acetamide.

Materials:

-

N-(5-bromopyridin-2-yl)acetamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine N-(5-bromopyridin-2-yl)acetamide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equivalents), and potassium acetate (3 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Boronic Ester: Purify the crude product by silica gel column chromatography to obtain the pinacol ester of this compound.

-

Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent system (e.g., acetone/water). Add an aqueous acid solution (e.g., 1M HCl) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Isolation of Final Product: Remove the organic solvent under reduced pressure. The aqueous solution may be extracted with an organic solvent to remove any non-polar impurities. The aqueous layer can then be carefully neutralized to precipitate the boronic acid, or lyophilized to obtain the product. Further purification may be achieved by recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity: Inhibition of ENPP1

This compound has been identified as an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[4] ENPP1 is a key enzyme that hydrolyzes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the innate immune system.[5][6] By inhibiting ENPP1, this boronic acid derivative can potentiate the immune response mediated by the cGAS-STING pathway.[7]

Quantitative Data

Specific inhibitory concentration (IC₅₀) values for this compound against ENPP1 are not yet publicly available but can be determined using established inhibitor screening assays. For context, a recently developed oral ENPP1 inhibitor, ISM5939, exhibited IC₅₀ values of 0.63 nM against 2,3-cGAMP degradation and 9.28 nM against ATP hydrolysis.[8][9] Another exemplified inhibitor showed an IC₅₀ of less than 5 µM in the presence of cGAMP.[10]

The ENPP1 Signaling Pathway

ENPP1 plays a crucial role in attenuating the cGAS-STING signaling pathway. Understanding this pathway is essential for contextualizing the action of this compound.

Workflow of the cGAS-STING Pathway and ENPP1 Inhibition

Caption: Workflow of ENPP1 Inhibition on the cGAS-STING Pathway.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage.[4][11]

-

DNA Sensing: Cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic dsDNA.[11]

-

cGAMP Synthesis: Upon binding dsDNA, cGAS is activated and catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[11]

-

STING Activation: cGAMP acts as a second messenger, binding to the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum (ER) membrane.[12]

-

Signal Transduction: This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. Here, STING recruits and activates TANK-binding kinase 1 (TBK1).[12]

-

Interferon Response: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.[12]

ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, preventing it from activating STING in bystander cells.[5][13]

Caption: The cGAS-STING Signaling Pathway.

Experimental Protocols for Biological Assays

To evaluate the inhibitory activity of this compound against ENPP1, a robust and sensitive assay is required. Fluorogenic inhibitor screening assays are commonly employed for this purpose.[14]

ENPP1 Fluorescent Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a general framework for assessing ENPP1 inhibition.

Materials:

-

Recombinant human ENPP1 enzyme

-

ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive control inhibitor (e.g., ENPP1 Inhibitor C Assay Reagent)

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the ENPP1 enzyme, fluorogenic substrate, and the test inhibitor (this compound) at various concentrations in the assay buffer.

-

Assay Setup:

-

Blank wells: Add assay buffer and the solvent used for the inhibitor.

-

100% Initial Activity wells: Add assay buffer, ENPP1 enzyme, and the solvent.

-

Inhibitor wells: Add assay buffer, ENPP1 enzyme, and the test inhibitor at different concentrations.

-

Positive Control wells: Add assay buffer, ENPP1 enzyme, and the positive control inhibitor.

-

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm) over time.

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a valuable chemical probe for studying the cGAS-STING pathway and a promising scaffold for the development of novel immunotherapies. Its ability to inhibit ENPP1 and thereby enhance the signaling of the immunotransmitter cGAMP opens new avenues for cancer treatment and vaccine development. This technical guide provides a foundational resource for researchers working with this compound, offering insights into its properties, synthesis, and biological function. Further experimental validation of the presented protocols and quantitative characterization will undoubtedly accelerate its application in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Korea Institute of Science and Technology describes new ENPP1 inhibitors | BioWorld [bioworld.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Initial Discovery and First Synthesis of (6-Acetamidopyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Acetamidopyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug discovery. As a key building block, it is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex molecular architectures. The presence of the acetamido group and the pyridine scaffold makes it a valuable synthon for introducing these functionalities into target molecules, which can modulate pharmacokinetic and pharmacodynamic properties. While the precise initial discovery of this specific molecule is not prominently documented in a singular seminal publication, its synthesis relies on well-established methodologies for the preparation of aryl and heteroaryl boronic acids. The first detailed synthetic procedures are found in patent literature, highlighting its importance as an intermediate in the synthesis of proprietary compounds.

This technical guide provides a comprehensive overview of the first documented synthesis of this compound, focusing on a robust two-step protocol involving the formation of a stable pinacol ester intermediate followed by its hydrolysis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of N-(5-bromopyridin-2-yl)acetamide (Precursor)

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Melting Point |

| 2-Aminopyridine | Acetic Anhydride | Dichloromethane | Not specified | Not specified | High | 447–449 K[1] |

Table 2: Synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (Pinacol Ester Intermediate)

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reaction Time | Temperature | Yield |

| N-(5-bromopyridin-2-yl)acetamide | Bis(pinacolato)diboron | Potassium Acetate | PdCl2(dppf) | Dioxane | 18-24 hours | 100 °C | 89.1% |

Table 3: Hydrolysis to this compound

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |

| N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide | Water (acidic or basic conditions) | Not specified in detail | Not specified in detail | Not specified in detail | Typically high |

Table 4: Characterization of this compound

| Property | Value |

| Molecular Formula | C7H9BN2O3 |

| Molecular Weight | 179.97 g/mol |

| Appearance | Solid |

| Melting Point | Not explicitly found in literature; commercial suppliers should be consulted. |

| NMR Data | Not explicitly found in a single publication; would require experimental determination or consultation of supplier data. |

Experimental Protocols

The first detailed synthesis of this compound is achieved through a three-step process, starting from 2-aminopyridine.

Step 1: Synthesis of N-(5-bromopyridin-2-yl)acetamide

The precursor, N-(5-bromopyridin-2-yl)acetamide, is synthesized in two stages: acetylation of 2-aminopyridine followed by bromination.

-

Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride in a suitable solvent such as dichloromethane to yield 2-acetamidopyridine. This is a standard procedure for the protection of an amino group.

-

Bromination of 2-acetamidopyridine: The resulting 2-acetamidopyridine is then brominated. A common method involves the use of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The reaction yields N-(5-bromopyridin-2-yl)acetamide as a white solid after recrystallization from ethanol[1].

Step 2: Synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

This step employs a Miyaura borylation reaction.

-

Reaction Setup: In a four-necked flask equipped with a magnetic stirrer, thermometer, reflux condenser, and a nitrogen inlet, add N-(5-bromopyridin-2-yl)acetamide (0.264 mol), bis(pinacolato)diboron (0.26 mol), and potassium acetate (0.78 mol).

-

Solvent and Catalyst Addition: Add 450 mL of dioxane to the flask and stir the mixture. Under a nitrogen atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (0.002589 mol).

-

Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture, which will result in the precipitation of a solid. The solid is filtered and then dissolved in methanol (500 mL). The solution is filtered again, and the solvent is evaporated to dryness. The resulting product is triturated with n-heptane to yield the desired pinacol ester.

Step 3: Hydrolysis of the Pinacol Ester to this compound

The final step is the deprotection of the pinacol ester to the free boronic acid.

-

Hydrolysis: The N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is subjected to hydrolysis. This can be achieved under acidic or basic conditions. A common method involves stirring the pinacol ester with an aqueous acid (e.g., HCl) or base (e.g., NaOH) in a suitable solvent like THF or methanol, followed by neutralization to precipitate the boronic acid. The specific conditions (concentration, temperature, and time) may need to be optimized.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

References

The Strategic Role of (6-Acetamidopyridin-3-yl)boronic Acid in the Development of Targeted Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(6-Acetamidopyridin-3-yl)boronic acid and its derivatives, particularly its pinacol ester, have emerged as crucial building blocks in medicinal chemistry. While not possessing significant intrinsic biological activity, this compound serves as a key intermediate in the synthesis of highly potent and selective kinase inhibitors, most notably those targeting Bruton's tyrosine kinase (BTK). This technical guide provides a comprehensive overview of its synthesis, its pivotal role in drug discovery, the relevant biological pathways, and the experimental protocols used to evaluate the final active pharmaceutical ingredients.

Synthesis and Chemical Properties

This compound is a stable, crystalline solid. For synthetic applications, its pinacol ester, N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide , is more commonly employed due to its enhanced stability and compatibility with a wider range of reaction conditions.

Synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

The synthesis of the pinacol ester is a well-established process, typically achieved through a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Miyaura Borylation

-

Materials:

-

2-Acetamido-5-bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 2-Acetamido-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add Palladium(II) acetate (0.03 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide as a solid.

-

Hydrolysis to this compound

The boronic acid can be obtained by the hydrolysis of its pinacol ester.

Experimental Protocol: Hydrolysis

-

Materials:

-

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

-

Aqueous acid (e.g., 1N HCl) or base (e.g., 1N NaOH)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

-

Procedure:

-

Dissolve the pinacol ester in a suitable organic solvent.

-

Add the aqueous acid or base and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Separate the aqueous layer and wash the organic layer with water.

-

Carefully acidify the combined aqueous layers to a pH of approximately 7.

-

The boronic acid may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

The primary utility of this compound and its pinacol ester is as a key coupling partner in the synthesis of complex heterocyclic molecules, particularly BTK inhibitors. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2]

The acetamidopyridinylboronic acid moiety is incorporated into the final inhibitor structure through a Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and another aromatic or heteroaromatic ring system, which forms the core of the BTK inhibitor.

Synthetic workflow for BTK inhibitors.

Biological Context: The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. In B-cell malignancies, this pathway is often constitutively active, driving cancer cell growth. BTK inhibitors block the kinase activity of BTK, thereby interrupting this signaling cascade and inducing apoptosis in malignant B-cells.

BTK signaling pathway and point of inhibition.

Evaluation of Biological Activity: Experimental Protocols

While this compound itself is not expected to be a potent BTK inhibitor, the final products synthesized from it are rigorously tested. The following are representative protocols for evaluating the potency and selectivity of novel BTK inhibitors.

Enzymatic Assays

These assays measure the direct inhibition of the BTK enzyme in a purified, cell-free system.

4.1.1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.

-

Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add a solution containing purified recombinant BTK enzyme and a suitable peptide substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to stop the reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.

-

4.1.2. LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.

-

Principle: The assay uses a europium-labeled anti-tag antibody that binds to the BTK enzyme and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

-

Procedure:

-

In a low-volume 384-well plate, add the test compound at various concentrations.

-

Add a mixture of the BTK enzyme, the europium-labeled antibody, and the Alexa Fluor® 647-labeled tracer.

-

Incubate at room temperature for 60 minutes.

-

Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ value.

-

Cell-Based Assays

These assays evaluate the inhibitor's activity in a cellular context, providing more physiologically relevant data.

4.2.1. Phospho-BTK Western Blot Assay

This assay measures the inhibition of BTK autophosphorylation in cells.

-

Principle: BTK autophosphorylation at Tyr223 is a key step in its activation. A potent inhibitor will reduce the level of phosphorylated BTK (pBTK) in cells upon stimulation of the BCR pathway.

-

Procedure:

-

Culture a suitable B-cell line (e.g., Ramos) to the desired density.

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an anti-IgM antibody to activate the BCR pathway.

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for pBTK (Tyr223) and total BTK.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the reduction in pBTK levels relative to total BTK.

-

4.2.2. Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of B-cell lymphoma cell lines that are dependent on BCR signaling.

-

Principle: Inhibition of the BTK pathway should lead to a decrease in the proliferation of BTK-dependent cancer cells.

-

Procedure:

-

Seed a B-cell lymphoma cell line (e.g., TMD8) in a 96-well plate.

-

Add the test compound at various concentrations.

-

Incubate for 72 hours.

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Measure the luminescent signal and calculate the IC₅₀ for cell proliferation.

-

Data Presentation

As this compound is an intermediate, there is no publicly available data on its direct biological activity as a BTK inhibitor. The quantitative data for the final BTK inhibitors synthesized using this building block would be presented in a format similar to the table below.

| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) [Cell Line] |

| Final BTK Inhibitor A | BTK | Enzymatic (ADP-Glo™) | Value | Value [TMD8] |

| Final BTK Inhibitor B | BTK | Cell-based (pBTK) | Value | Value [Ramos] |

| Reference Inhibitor (e.g., Ibrutinib) | BTK | Enzymatic (ADP-Glo™) | Value | Value [TMD8] |

Conclusion

This compound is a valuable and versatile building block in the synthesis of targeted therapies. Its utility lies not in its own biological activity, but in its ability to be efficiently incorporated into more complex molecules through robust and reliable chemical transformations like the Suzuki-Miyaura coupling. For researchers in drug discovery and development, understanding the synthesis and application of this key intermediate is essential for the creation of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a framework for the evaluation of the final compounds, ultimately contributing to the advancement of precision medicine.

References

Pyridine-3-Boronic Acid Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of pyridine-3-boronic acid derivatives, focusing on their synthesis, biological activity, and applications in drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to serve as a valuable resource for researchers in medicinal chemistry and oncology.

Core Concepts: The Versatility of the Pyridine-3-Boronic Acid Scaffold

Pyridine-3-boronic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry. The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a common scaffold in many biologically active compounds and approved drugs.[1] Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and its favorable solubility profile make it an attractive component in drug design.[1]

The incorporation of a boronic acid moiety at the 3-position of the pyridine ring provides a versatile handle for synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl compounds.[2] This synthetic accessibility, coupled with the inherent biological potential of the pyridine nucleus, has made pyridine-3-boronic acid derivatives a focal point in the development of novel therapeutic agents, particularly in the field of oncology.

Synthesis of Pyridine-3-Boronic Acid Derivatives

The synthesis of pyridine-3-boronic acid and its derivatives can be achieved through several methods. A common approach involves the halogen-metal exchange of a 3-halopyridine, followed by quenching with a trialkyl borate. For instance, 3-bromopyridine can be treated with n-butyllithium at low temperatures, and the resulting lithiated species is then reacted with triisopropyl borate to yield the corresponding boronic ester, which can be hydrolyzed to the boronic acid.

A key application of pyridine-3-boronic acid is its use in Suzuki-Miyaura cross-coupling reactions to generate more complex derivatives.

Featured Molecules: Synthesis of Novel Anticancer Pyridine Derivatives

A study by Androutsopoulos and Spandidos reported the synthesis of two novel pyridine derivatives with significant anticancer activity: 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1 ) and 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2 ).[1][3] Their synthesis commenced from a chalcone precursor, highlighting a common synthetic strategy for this class of compounds.

Experimental Protocol: Synthesis of Compound 1 and 2 [1]

The synthesis of compounds 1 and 2 starts with the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form a chalcone precursor.

-

Step 1: Chalcone Synthesis: An equimolar mixture of the substituted acetophenone and benzaldehyde is dissolved in ethanol. A catalytic amount of a strong base, such as sodium hydroxide, is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting chalcone is then precipitated by pouring the reaction mixture into ice-cold water and collected by filtration.

-

Step 2: Pyridin-2-one (Compound 1) Synthesis: The chalcone is reacted with an appropriate active methylene compound, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide in refluxing ethanol. The resulting intermediate is then hydrolyzed and decarboxylated to yield the final pyridin-2-one derivative.

-

Step 3: Pyridine (Compound 2) Synthesis: The chalcone is reacted with an ammonium source, such as ammonium acetate, in a suitable solvent like acetic acid at elevated temperatures. This reaction, often referred to as the Hantzsch pyridine synthesis or a variation thereof, leads to the formation of the corresponding pyridine derivative.

The final products are then purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Quantitative Data

The pyridine derivatives 1 and 2 were evaluated for their in vitro anticancer activity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[1][3] Compound 1 demonstrated greater potency than compound 2 , with HepG2 cells showing higher sensitivity to both compounds.[1]

| Compound | Cell Line | IC50 (µM)[1] |

| 1 | MCF-7 | >10 |

| HepG2 | 4.5 ± 0.3 | |

| 2 | MCF-7 | >10 |

| HepG2 | 8.2 ± 0.5 | |

| Table 1: In vitro anticancer activity of pyridine derivatives 1 and 2. |

Experimental Protocols for Biological Evaluation

The evaluation of the anticancer properties of pyridine-3-boronic acid derivatives typically involves a battery of in vitro assays to assess cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.

Protocol:

-

Cell Treatment: Treat cells with the test compound at the desired concentration for a specific time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to degrade RNA.

-

Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

-

Data Analysis: The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Mechanism of Action: Induction of G2/M Arrest and Apoptosis

The anticancer activity of the pyridine derivatives 1 and 2 was found to be mediated by the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis.[1] Further investigation into the molecular mechanism revealed the upregulation of key tumor suppressor and pro-apoptotic proteins.

Role of p53 and JNK Signaling

Treatment of HepG2 cells with compounds 1 and 2 led to a concentration-dependent increase in the expression of the tumor suppressor protein p53 and the cell cycle inhibitor p21.[1] This suggests that these compounds activate the p53 signaling pathway, leading to cell cycle arrest.

Furthermore, both compounds induced the expression of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1] Compound 1 was also shown to induce the phosphorylation of JNK, indicating its activation.[1] The JNK signaling pathway is known to be involved in apoptosis in response to cellular stress.

The following diagrams illustrate the proposed signaling pathways activated by these pyridine derivatives.

G2/M cell cycle arrest pathway induced by pyridine derivatives.

Apoptosis pathway induced by pyridine derivatives via JNK activation.

Conclusion

Pyridine-3-boronic acid derivatives represent a promising class of compounds for the development of novel anticancer agents. Their synthetic accessibility, particularly through the Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries for screening. The biological evaluation of specific pyridine derivatives has demonstrated their potent cytotoxic effects against cancer cells, mediated by the induction of G2/M cell cycle arrest and apoptosis. The elucidation of their mechanism of action, involving the activation of the p53 and JNK signaling pathways, provides a rational basis for their further optimization and development as therapeutic candidates. This technical guide serves as a foundational resource for researchers aiming to explore and expand upon the potential of pyridine-3-boronic acid derivatives in the field of drug discovery.

References

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technology - Highly Soluble Pyrimido-Dione-Quinoline Compounds: Small Molecules that Stabilize and Activate p53 in Transformed Cells [nih.technologypublisher.com]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (6-Acetamidopyridin-3-yl)boronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the strategic use of specialized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, (6-Acetamidopyridin-3-yl)boronic acid has emerged as a critical intermediate, particularly in the development of targeted therapies for inflammatory diseases and cancer. This technical guide provides an in-depth analysis of its synthesis, applications, and the significant role it plays in the generation of potent enzyme inhibitors, with a focus on its utility in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Introduction: The Versatility of Boronic Acids in Drug Discovery

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their unique chemical properties, including their ability to act as Lewis acids and form reversible covalent bonds with diols, have made them invaluable tools in medicinal chemistry.[1] They serve as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[2][3] This versatility has led to the incorporation of the boronic acid moiety into several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[4]

Synthesis of this compound and its Pinacol Ester

The accessibility of this compound and its derivatives is crucial for its widespread use in drug discovery programs. A common and scalable method for its synthesis involves a two-step process starting from a halogenated aminopyridine precursor.

Experimental Protocol: Preparation of this compound pinacol ester

A general method for the preparation of the pinacol ester of this compound is as follows:

-

Step 1: Acetylation. A halo-aminopyridine is reacted with acetic anhydride in a suitable solvent such as dichloromethane to yield the corresponding halo-acetamidopyridine.

-

Step 2: Borylation. The resulting halo-acetamidopyridine is then subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron in the presence of a base, such as potassium acetate, and a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The reaction is typically carried out in an inert solvent like 1,4-dioxane under a nitrogen atmosphere at elevated temperatures (60-100 °C) for 18-24 hours to afford the desired this compound pinacol ester.

This method offers the advantages of readily available starting materials, straightforward reaction conditions, and high yields, making it suitable for industrial-scale production.

Application in the Synthesis of IRAK4 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[5][6] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[7][8] Therefore, IRAK4 has emerged as a promising therapeutic target.

This compound serves as a key building block for constructing the 5-aryl-2,4-diaminopyrimidine scaffold, a common core structure found in many potent and selective IRAK4 inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of an IRAK4 Inhibitor Scaffold

The following provides a representative protocol for the Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated diaminopyrimidine to form the core of an IRAK4 inhibitor.

-

Materials:

-

5-Bromo-pyrimidine-2,4-diamine

-

This compound

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄])

-

Solvent system (e.g., 1,4-Dioxane and water)

-

-

Procedure:

-

To a reaction vessel, add 5-bromo-pyrimidine-2,4-diamine, this compound (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Add the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-[5-(2,4-diamino-pyrimidin-5-yl)-pyridin-2-yl]-acetamide.

-

This coupling reaction is a robust and versatile method for generating a library of potential IRAK4 inhibitors for structure-activity relationship (SAR) studies.[9]

Quantitative Bioactivity of Derived IRAK4 Inhibitors

The utility of this compound as a building block is underscored by the high potency of the resulting IRAK4 inhibitors. The acetamido-pyridine moiety often forms crucial interactions within the kinase's active site, contributing to the overall inhibitory activity. Below is a summary of reported quantitative data for representative IRAK4 inhibitors featuring a similar structural motif.

| Compound ID | Core Scaffold | IRAK4 IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Reference |

| Zimlovisertib (PF-06650833) | Isoquinoline-based | 0.2 (cell-based) | 2.4 (PBMC assay) | [4] |

| CA-4948 (Emavusertib) | Bicyclic heterocycle | 57 | <250 (THP-1 cells, cytokine release) | [1][7] |

| Compound 16 | 2,6-Diaminopyrimidin-4-one | 27 | - | [2] |

| Compound 31 | 2,6-Diaminopyrimidin-4-one | 93 | - | [2] |

| Compound 17 | 5-Aryl-2,4-diaminopyrimidine | - | <200 (HUVEC, IL-6 inhibition) | [9] |

| Compound 18 | 5-Aryl-2,4-diaminopyrimidine | - | <200 (HUVEC, IL-6 inhibition) | [9] |

| Compound 42 | Oxazolo[4,5-b]pyridine | 8.9 | - | [8] |

Mechanistic Insight: The IRAK4 Signaling Pathway

To appreciate the therapeutic potential of inhibitors synthesized using this compound, it is essential to understand the IRAK4 signaling cascade.

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the recruitment and activation of IRAK4, which then phosphorylates and activates IRAK1 and IRAK2. This complex subsequently interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[10][11] These pathways ultimately result in the transcription of a wide range of pro-inflammatory genes. By inhibiting IRAK4, small molecules derived from this compound can effectively block this entire downstream inflammatory cascade.

Logical Workflow for IRAK4 Inhibitor Discovery

The discovery of novel IRAK4 inhibitors often follows a structured workflow that leverages the utility of key building blocks like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Functionalized Pyridine Boronic Acids in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized pyridine boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Their utility primarily stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in a vast array of biologically active molecules and functional materials.[3][4]

The pyridine motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[2] The incorporation of a pyridine ring can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.[5] Functionalized pyridine boronic acids provide a modular and efficient means to introduce this critical pharmacophore into drug candidates.[6][7]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of functionalized pyridine boronic acids. It includes detailed experimental protocols for their preparation and use in Suzuki-Miyaura coupling, quantitative data to guide reaction optimization, and visualizations of synthetic workflows and relevant biological pathways.

Synthesis of Functionalized Pyridine Boronic Acids

The synthesis of pyridine boronic acids can be challenging due to the electron-deficient nature of the pyridine ring and the stability of the resulting boronic acids. Generally, 3- and 4-pyridylboronic acids and their esters exhibit good stability, while 2-pyridylboronic acids are often unstable and prone to protodeboronation. Consequently, 2-pyridylboronic esters, which show greater stability, are often preferred. Several methods have been developed for the synthesis of these valuable reagents, with the most common being halogen-metal exchange (lithiation) and palladium-catalyzed cross-coupling.

Halogen-Metal Exchange (Lithiation)

Halogen-metal exchange, followed by borylation with a trialkyl borate, is a fundamental and widely used method for preparing pyridinylboronic acids and esters. This approach is often the most cost-effective for large-scale synthesis. The "in situ quench" method, where the organolithium reagent is added to a mixture of the halopyridine and trialkyl borate, often provides higher yields, especially for substrates with functional groups sensitive to organometallics.[8]

The synthesis of 2-pyridylboronic acids can be accomplished via lithiation of a 2-halopyridine followed by reaction with a borate ester. Due to their instability, they are often converted to more stable esters, such as pinacol esters.

Experimental Protocol: Synthesis of 2-Methoxy-5-pyridineboronic acid [9]

This protocol describes the synthesis of (6-methoxypyridin-3-yl)boronic acid from 5-bromo-2-methoxypyridine.

Materials:

-

5-bromo-2-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropoxyborane

-

Hydrochloric acid (1.0 N)

-

Sodium hydroxide (3.0 N)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 5-bromo-2-methoxypyridine (17.0 mL, 0.131 mol) in 130 mL of anhydrous THF at -78 °C, slowly add 79 mL (0.197 mol) of 2.5 M n-butyllithium in hexanes.

-

Maintain the temperature at -78 °C and continue stirring for 2 minutes.

-

Add 45 mL (0.197 mol) of triisopropoxyborane to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature over 12 hours.

-

Pour the mixture into 300 mL of a 1.0 N aqueous hydrochloric acid solution and stir vigorously for 30 minutes.

-

Adjust the pH of the mixture to 7.0 with 3.0 N aqueous sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic phases, wash with 200 mL of brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Dissolve the residue in 350 mL of 2.0 M aqueous sodium hydroxide and wash with ethyl acetate (2 x 200 mL).

-

Adjust the aqueous phase to pH 7.0 with concentrated hydrochloric acid to precipitate a solid.

-

Collect the solid by filtration, wash with water, and dry to yield (6-methoxypyridin-3-yl)boronic acid as a white powder.

Yield: 15.01 g (75%).[9] ¹H NMR (400 MHz, DMSO-d6): δ 8.51 (s, 1H), 8.12 (bs, 2H), 7.95 (d, 1H, J = 7.8 Hz), 6.73 (d, 1H, J = 7.8 Hz), 3.83 (s, 3H).[9]

3-Pyridylboronic acid is a valuable reagent for introducing a 3-pyridyl moiety.[8] An improved "in situ quench" protocol allows for higher yields at more practical temperatures.[8]

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid [8]

Materials:

-

3-Bromopyridine

-

Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Dry ice/acetone bath

-

Hydrochloric acid (2N)

-

Sodium hydroxide (5N)

-

Sodium chloride

-

Acetonitrile

Procedure:

-

In a 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, charge 320 mL of toluene, 80 mL of THF, triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

-

Cool the mixture to -40°C using a dry ice/acetone bath.

-

Add 96 mL of n-butyllithium solution (2.5M in hexanes, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40°C.

-

Stir the reaction mixture for an additional 30 minutes at -40°C.

-

Remove the cooling bath and allow the mixture to warm to -20°C, then add 200 mL of 2N HCl solution.

-

Once at room temperature, transfer the mixture to a separatory funnel and drain the aqueous layer (pH ≈ 1).

-

Adjust the pH of the aqueous layer to 7.6-7.7 using 5N aqueous NaOH, which will cause a white solid to precipitate.

-

Saturate the aqueous mixture with solid NaCl and extract with THF (3 x 250 mL).

-

Combine the organic phases and concentrate on a rotary evaporator.

-

Suspend the solid residue in 80 mL of acetonitrile and heat to 70°C for 30 minutes.

-

Allow the mixture to cool slowly to room temperature and then to 0°C.

-

Filter the mixture, wash the solid with cold acetonitrile, and dry under vacuum.

Yield: 90-95% at -40°C.[8]

Similar to other isomers, 4-pyridylboronic acids can be synthesized via halogen-metal exchange.

Palladium-Catalyzed Borylation

Palladium-catalyzed borylation of halopyridines with reagents like bis(pinacolato)diboron (B₂pin₂) is another powerful method for synthesizing pyridine boronic esters.[10] This method often shows good functional group tolerance.[10]

Caption: General workflow for palladium-catalyzed borylation.

Stability of Pyridine Boronic Acids and Esters

The stability of pyridine boronic acids is a critical consideration in their synthesis and application. As mentioned, 2-pyridylboronic acids are generally less stable than their 3- and 4-isomers due to facile protodeboronation. Conversion to boronic esters, such as pinacol esters, significantly enhances stability, making them easier to handle and store.[11] The choice of the diol for esterification can also influence the stability of the resulting boronate ester.[12]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of functionalized pyridine boronic acids is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[3] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and tolerance of a wide range of functional groups.[2][13]

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Suzuki-Miyaura Coupling of Functionalized Pyridine Boronic Acids with Heteroaryl Halides

The coupling of functionalized pyridine boronic acids with heteroaryl halides is a powerful strategy for the synthesis of complex heteroaromatic systems.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Methoxy-5-pyridylboronic Acid with an Amino-Substituted Heteroaryl Halide [13]

Materials:

-

2-Methoxy-5-pyridylboronic acid

-

Amino-substituted heteroaryl halide

-

Bis(triphenylphosphino)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

1,4-Dioxane (degassed)

-

Sodium carbonate (Na₂CO₃) solution (1 M, degassed)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Sequentially add the boronic acid (1.0 equiv), the aryl halide (0.9 equiv), and Pd(PPh₃)₂Cl₂ (ca. 5 mol %) to degassed 1,4-dioxane.

-

Stir the mixture at 20 °C for 30 minutes.

-

Add degassed aqueous Na₂CO₃ solution (1 M, 3.0 equiv).

-

Heat the reaction mixture under argon at reflux for 8 hours.

-

Remove the solvent in vacuo.

-

Add ethyl acetate, and wash the organic layer with brine.

-

Separate the organic layer and dry over MgSO₄.

-

Purify the mixture by chromatography on a silica gel column.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes the yields of various Suzuki-Miyaura cross-coupling reactions involving functionalized pyridine boronic acids.

| Pyridine Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 80 | - | 51 | [2] |

| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 80 | - | 72 | [2] |

| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyridine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Dioxane | Reflux | 8 | 85 | [13] |

| 2-Methoxy-5-pyridylboronic acid | 2-Amino-3-bromopyridine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Dioxane | Reflux | 8 | 91 | [13] |

| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ (3) / PPh₃ (6) | K₃PO₄ | Dioxane | 100 | 16 | 95 | [8] |

| 2-Pyridylboronic acid pinacol ester | 4-Bromoanisole | Pd₂(dba)₃ (1.5) / Ligand 1 (3) | CsF | Dioxane | 110 | 12 | 74 | [14] |

| 2-Pyridylboronic acid pinacol ester | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) / Ligand 2 (3) | KF | Dioxane | 110 | 18 | 73 | [14] |

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Functionalized pyridine boronic acids are key building blocks in the synthesis of kinase inhibitors, a major class of therapeutic agents, particularly in oncology.[6] Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation can lead to diseases like cancer.[6][15] The pyridine moiety often serves as a critical pharmacophore that interacts with the target kinase.